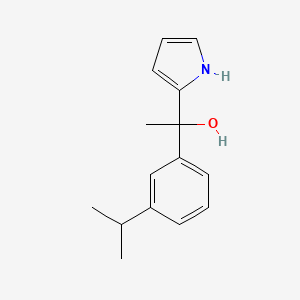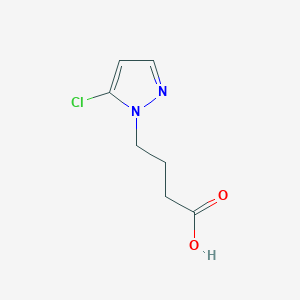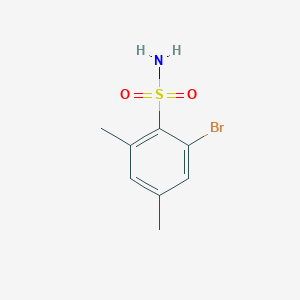![molecular formula C16H16O2 B15227084 4'-Propyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15227084.png)
4'-Propyl-[1,1'-biphenyl]-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Propyl-[1,1’-biphenyl]-3-carboxylic acid is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with a propyl group attached to one ring and a carboxylic acid group attached to the other
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Propyl-[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through various methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Introduction of Propyl Group: The propyl group can be introduced via Friedel-Crafts alkylation, where propyl chloride reacts with the biphenyl core in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of 4’-Propyl-[1,1’-biphenyl]-3-carboxylic acid may involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, to form carboxylic acids or ketones.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4’-Propyl-[1,1’-biphenyl]-3-carboxylic acid from the corresponding methyl derivative.
Reduction: Formation of 4’-Propyl-[1,1’-biphenyl]-3-methanol from the carboxylic acid.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4’-Propyl-[1,1’-biphenyl]-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of 4’-Propyl-[1,1’-biphenyl]-3-carboxylic acid depends on its specific application
Hydrogen Bonding: The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function.
Hydrophobic Interactions: The biphenyl core can engage in hydrophobic interactions with lipid membranes or hydrophobic pockets in proteins.
Electrophilic and Nucleophilic Reactions: The compound can participate in electrophilic and nucleophilic reactions, modifying the activity of enzymes and other proteins.
Vergleich Mit ähnlichen Verbindungen
- 4’-Methyl-[1,1’-biphenyl]-3-carboxylic acid
- 4’-Ethyl-[1,1’-biphenyl]-3-carboxylic acid
- 4’-Butyl-[1,1’-biphenyl]-3-carboxylic acid
Comparison:
- Structural Differences: The primary difference lies in the length and nature of the alkyl chain attached to the biphenyl core.
- Reactivity: The reactivity of these compounds can vary based on the steric and electronic effects of the alkyl group.
- Applications: While all these compounds can be used as building blocks in organic synthesis, their specific applications may differ based on their unique properties .
Eigenschaften
Molekularformel |
C16H16O2 |
|---|---|
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
3-(4-propylphenyl)benzoic acid |
InChI |
InChI=1S/C16H16O2/c1-2-4-12-7-9-13(10-8-12)14-5-3-6-15(11-14)16(17)18/h3,5-11H,2,4H2,1H3,(H,17,18) |
InChI-Schlüssel |
PNFJWNKEBMMIFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B15227025.png)

![3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carbonitrile](/img/structure/B15227043.png)






![2-Cyclopentyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B15227078.png)



